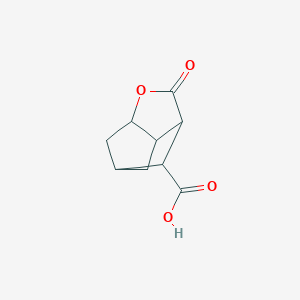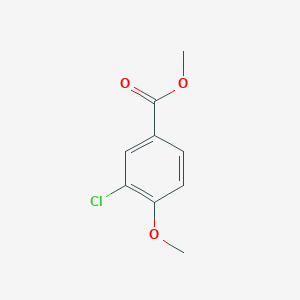
3-氯-4-甲氧基苯甲酸甲酯
概述
描述
Methyl 3-chloro-4-methoxybenzoate is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position. This compound is used in various chemical syntheses and has applications in different scientific fields.
科学研究应用
Methyl 3-chloro-4-methoxybenzoate has several applications in scientific research:
作用机制
Target of Action
Methyl 3-chloro-4-methoxybenzoate is a semiochemical that primarily targets the Ixodes ricinus males . These are a species of hard ticks that are known to be vectors for various diseases. The compound is emitted exclusively by engorged females of the species .
Mode of Action
The compound interacts with the males of the Ixodes ricinus species, influencing their copulatory behavior . Specifically, it has a copulation inhibiting effect on the males . This suggests that the compound might be acting as a kind of pheromone, influencing and modifying the behavior of the ticks .
Biochemical Pathways
It is known that animals produce semiochemicals, substances that influence and modify their behavior . Depending on the effect, they are further categorized as pheromones, allomones, or kairomones . Given its effects, it is likely that Methyl 3-chloro-4-methoxybenzoate fits into one of these categories.
Pharmacokinetics
The compound’s molecular weight is 200623 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of the action of Methyl 3-chloro-4-methoxybenzoate is the inhibition of copulation in Ixodes ricinus males . In Y-tube experiments, the synthetic analogue of this compound attracted males in only 25.6% of tests, whereas it repelled them in 74.4% of cases . The number of contacts between males and unengorged females treated with Methyl 3-chloro-4-methoxybenzoate decreases significantly compared to a control .
Action Environment
It is worth noting that the compound is used by engorged females of the ixodes ricinus species , suggesting that its action might be influenced by the physiological state of the ticks
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-4-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 3-chloro-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the chlorination of methyl 4-methoxybenzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out in an inert solvent like dichloromethane, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of methyl 3-chloro-4-methoxybenzoate often involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce the environmental impact of the process .
化学反应分析
Types of Reactions
Methyl 3-chloro-4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atom.
Oxidation: The major product is 3-chloro-4-methoxybenzoic acid.
Reduction: The major product is 3-chloro-4-methoxybenzyl alcohol.
相似化合物的比较
Methyl 3-chloro-4-methoxybenzoate can be compared with other similar compounds such as:
Methyl 4-chloro-3-methoxybenzoate: This compound has the chlorine and methoxy groups at different positions on the benzene ring, leading to different chemical and biological properties.
Methyl 3-bromo-4-methoxybenzoate: The bromine atom in this compound can lead to different reactivity and applications compared to the chlorine-substituted compound.
Methyl 3-chloro-4-hydroxybenzoate: The presence of a hydroxyl group instead of a methoxy group can significantly alter the compound’s reactivity and biological activity.
Conclusion
Methyl 3-chloro-4-methoxybenzoate is a versatile compound with various applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo different reactions and serve as an intermediate in the synthesis of numerous valuable products. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights for researchers and industrial chemists.
属性
IUPAC Name |
methyl 3-chloro-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINQDVFQCCFACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191345 | |
| Record name | Methyl 3-chloro-p-anisate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37908-98-8 | |
| Record name | Methyl 3-chloro-4-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37908-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-chloro-p-anisate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037908988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-chloro-p-anisate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-chloro-p-anisate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-CHLORO-P-ANISATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98MMD5668R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl 3-chloro-4-methoxybenzoate interact with Ixodes ricinus ticks and what are the downstream effects?
A: While the precise mechanism of action remains unclear, research suggests that Methyl 3-chloro-4-methoxybenzoate acts as a semiochemical, specifically an anti-aphrodisiac pheromone, in Ixodes ricinus ticks. [, ] It is emitted solely by engorged females, likely signaling to males that further copulation is unnecessary. [] In laboratory settings, the compound significantly reduced mating behavior in male ticks. [] Further research is needed to fully elucidate the molecular interactions and signaling pathways involved.
Q2: Are there analytical methods available to detect and quantify Methyl 3-chloro-4-methoxybenzoate emitted by ticks?
A: Yes, researchers have successfully developed a method using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) to identify and quantify volatile compounds emitted by Ixodes ricinus, including Methyl 3-chloro-4-methoxybenzoate. [] This method demonstrated good linearity and sensitivity in detecting the compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
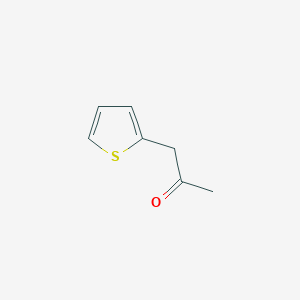


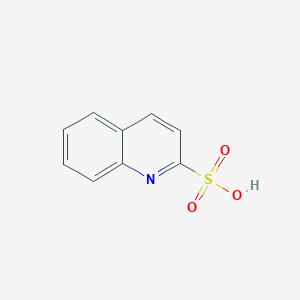
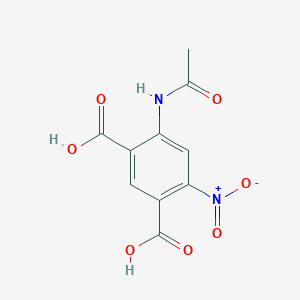
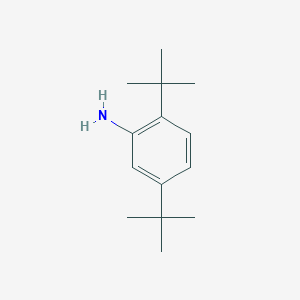
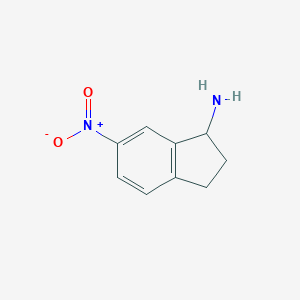
![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)
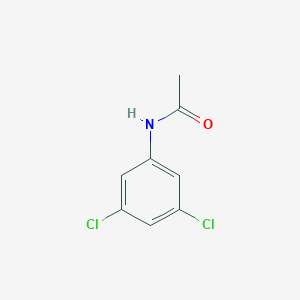
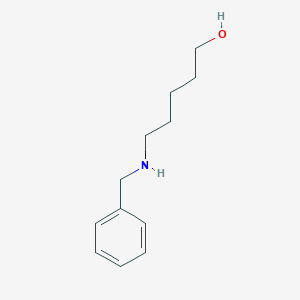
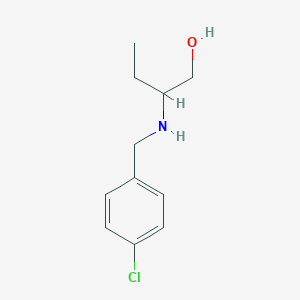
![5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B182405.png)
